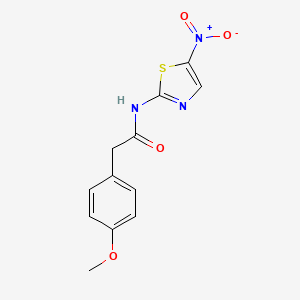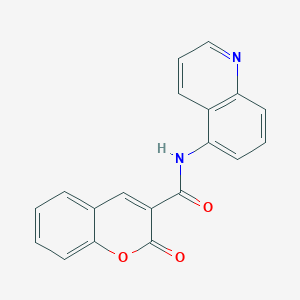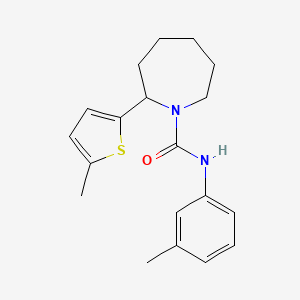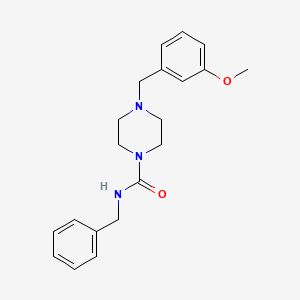![molecular formula C18H14N2O4S2 B5145156 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)
5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising results in scientific research.
Mécanisme D'action
The mechanism of action of 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Research has shown that this compound can affect various biochemical and physiological processes in the body. It has been found to reduce oxidative stress and inflammation, which are implicated in many diseases. This compound has also been shown to have an effect on glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its potential therapeutic applications and its ability to affect various biochemical and physiological processes. However, the limitations include the need for further research to fully understand its mechanism of action and the potential side effects that may arise from its use.
Orientations Futures
There are many future directions for research on 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione. Some of the possible directions include:
1. Further studies on its mechanism of action and its potential therapeutic applications.
2. Research on the potential side effects and toxicity of this compound.
3. Studies on the optimal dosage and administration of this compound.
4. Investigation of the potential synergistic effects of this compound with other drugs or treatments.
5. Research on the potential use of this compound in combination with other compounds to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a thiazolidinedione derivative that has shown promising results in scientific research. This compound has potential therapeutic applications and can affect various biochemical and physiological processes in the body. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been achieved using different methods. One of the methods involves the reaction of 2,4-thiazolidinedione with 4-(methylthio)benzaldehyde and 3-nitrobenzaldehyde in the presence of a base catalyst. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
Research on 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has shown its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-25-15-7-5-12(6-8-15)10-16-17(21)19(18(22)26-16)11-13-3-2-4-14(9-13)20(23)24/h2-10H,11H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMFVTVEGKAYJX-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5145085.png)

![2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5145092.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5145118.png)

![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)



![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)

